5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a furan ring, a phenyl group, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolo[1,5-a]pyrimidine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the development of advanced materials, including fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against CDK2.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities, including anticancer properties.
Uniqueness
5-(Furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C17H10F3N3O |
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Molecular Weight |
329.28 g/mol |
IUPAC Name |
5-(furan-2-yl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)15-9-13(14-7-4-8-24-14)22-16-12(10-21-23(15)16)11-5-2-1-3-6-11/h1-10H |
InChI Key |
PXYNGFSZDNYMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 |
Origin of Product |
United States |
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